3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2. It is a derivative of pyrrolopyridine, characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyrrolo[3,2-b]pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide yields 3,5-dimethoxy-1H-pyrrolo[3,2-b]pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3,5-diphenyl-1H-pyrrolo[3,2-b]pyridine .
Scientific Research Applications
3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.
Chemical Biology: The compound is used in the study of protein-ligand interactions and as a probe in biochemical assays.
Material Science: It is employed in the design of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine is primarily related to its ability to interact with specific molecular targets, such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[3,2-b]pyridine: The parent compound without bromine substitutions.
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine: A structurally similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
3,5-dibromo-1H-pyrrolo[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTMAQITEUITAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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